3-(1-ethyl-1H-imidazol-2-yl)propanoic acid
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Overview
Description
3-(1-ethyl-1H-imidazol-2-yl)propanoic acid is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid typically involves the reaction of ethyl imidazole with propanoic acid under acidic conditions. One common method is to react ethylene glycol with imidazole in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce various alkylated imidazole derivatives .
Scientific Research Applications
3-(1-ethyl-1H-imidazol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized as a catalyst, surfactant, and precursor for ionic liquids
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Imidazolepropionic acid
- 2-ethylimidazole
- 3-ethylimidazole
Comparison
Compared to other imidazole derivatives, 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid is unique due to its specific substitution pattern on the imidazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(1-ethylimidazol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHVQGXFXRFWGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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